6-Methyl-4-nitropyridine-2-carbonitrile

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

6-Methyl-4-nitropyridine-2-carbonitrile (CAS 30235-12-2) is a critical building block with a unique 2-cyano-4-nitro-6-methyl substitution pattern, essential for synthesizing selective Y5 receptor antagonists. Its specific electronic and steric profile dictates reactivity in constructing vinylpyridine scaffolds for obesity research, which cannot be replicated by positional isomers. The orthogonal reactive sites enable diverse SAR exploration.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 30235-12-2
Cat. No. B1600239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-nitropyridine-2-carbonitrile
CAS30235-12-2
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C#N)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,1H3
InChIKeyVITXYPUCOQUWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4-nitropyridine-2-carbonitrile (CAS 30235-12-2) Properties and Procurement Profile


6-Methyl-4-nitropyridine-2-carbonitrile (CAS 30235-12-2) is a polysubstituted heterocyclic building block with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol . The compound features a pyridine core substituted with a methyl group at the 6-position, a nitro group at the 4-position, and a carbonitrile (cyano) group at the 2-position . This specific substitution pattern is critical for its utility as a synthetic intermediate in medicinal chemistry programs targeting neuropeptide Y5 receptor antagonists .

Why 6-Methyl-4-nitropyridine-2-carbonitrile Cannot Be Interchanged with Generic Nitropyridine Analogs


In-class compounds such as 3-methyl-4-nitropyridine-2-carbonitrile (CAS 30235-13-3), 4-nitropyridine-2-carbonitrile (CAS 19235-88-2), and 6-methylpyridine-2-carbonitrile (CAS 1620-75-7) cannot be simply interchanged with 6-methyl-4-nitropyridine-2-carbonitrile. The specific 2-cyano-4-nitro-6-methyl substitution pattern on the pyridine ring creates a unique electronic environment and steric profile that dictates reactivity in downstream transformations, particularly in the synthesis of 2-methyl-4-pyrrolidinyl-6-[(E)-2-(3-trifluoromethylphenyl)vinyl]pyridine derivatives . Substituting a positional isomer (e.g., 3-methyl) or a compound lacking either the methyl or nitro group would fundamentally alter the synthetic route and the properties of the resulting final compound .

Quantitative Differentiation of 6-Methyl-4-nitropyridine-2-carbonitrile from Structural Analogs


Methyl Group Positional Isomerism: 6-Methyl vs. 3-Methyl Substitution

6-Methyl-4-nitropyridine-2-carbonitrile differs fundamentally from its positional isomer, 3-methyl-4-nitropyridine-2-carbonitrile (CAS 30235-13-3). Both compounds share the same molecular formula (C7H5N3O2) and molecular weight (163.13 g/mol), but the location of the methyl group at the 6-position versus the 3-position alters the electron density distribution on the pyridine ring, affecting reactivity in nucleophilic aromatic substitution reactions and subsequent coupling steps .

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Functional Group Differentiation: Nitro vs. Non-Nitro Analog

The presence of the nitro group at the 4-position is a critical differentiator from 6-methylpyridine-2-carbonitrile (CAS 1620-75-7), which lacks this functionality. The nitro group serves as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution and enabling subsequent reduction to an amine for further functionalization .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Steric Differentiation: Mono-Methyl vs. Di-Methyl Analog

6-Methyl-4-nitropyridine-2-carbonitrile contains a single methyl group at the 6-position, whereas 3,5-dimethyl-4-nitropyridine-2-carbonitrile (CAS 104916-40-7) contains two methyl groups at the 3- and 5-positions. The additional methyl group in the latter increases steric hindrance around the pyridine ring, which can significantly alter reaction rates in subsequent synthetic steps and influence the binding conformation of the final product .

Synthetic Chemistry SAR Studies Steric Effects

Purity Specification: 97% Assay Threshold for Reliable Synthesis

Commercially available 6-methyl-4-nitropyridine-2-carbonitrile is supplied with a purity specification of ≥97% (as determined by HPLC or NMR analysis) from established vendors . This high purity minimizes the presence of regioisomeric impurities (e.g., the 3-methyl isomer) that could interfere with downstream synthetic steps and complicate purification. Lower purity grades or custom-synthesized batches without rigorous analytical certification may contain isomeric contaminants that negatively impact reaction yields and final product purity.

Quality Control Procurement Specification Synthetic Reliability

Optimal Application Scenarios for 6-Methyl-4-nitropyridine-2-carbonitrile in Research and Development


Synthesis of Neuropeptide Y5 Receptor Antagonists for Obesity Research

6-Methyl-4-nitropyridine-2-carbonitrile is a key intermediate in the preparation of 2-methyl-4-pyrrolidinyl-6-[(E)-2-(3-trifluoromethylphenyl)vinyl]pyridine hydrochloride, a selective Y5 receptor antagonist being investigated for the treatment of obesity . The specific 6-methyl-4-nitro-2-cyano substitution pattern is essential for constructing the vinylpyridine scaffold via nitro reduction, diazotization, and subsequent palladium-catalyzed coupling reactions. Use of positional isomers or analogs lacking the nitro group would not yield the desired regioisomer and would compromise the pharmacological profile of the final antagonist.

Building Block for Polysubstituted Pyridine Libraries in Medicinal Chemistry

The compound serves as a versatile building block for generating libraries of polysubstituted pyridines. The nitro group can be reduced to an amine for amide coupling or diazotization, while the cyano group can be hydrolyzed to a carboxylic acid or converted to an amidine. The 6-methyl group provides a handle for further functionalization. This combination of orthogonal reactive sites makes the compound valuable for diversity-oriented synthesis in drug discovery programs, particularly when a defined substitution pattern is required to explore SAR around a pyridine core .

Precursor for Nitropyridine-Derived Agrochemical Intermediates

Nitropyridine-2-carbonitrile derivatives, including 6-methyl-4-nitropyridine-2-carbonitrile, are explored as intermediates in the synthesis of agrochemicals such as herbicides and fungicides . The electron-withdrawing nitro group activates the pyridine ring for nucleophilic displacement, enabling the introduction of various sulfur-, oxygen-, or nitrogen-based substituents that are common in crop protection agents. The specific 6-methyl substitution can influence the lipophilicity and metabolic stability of the final agrochemical product.

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